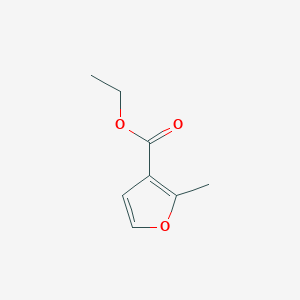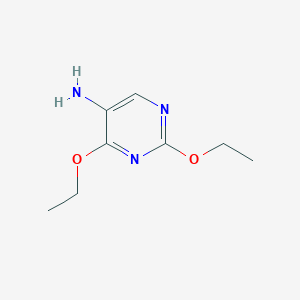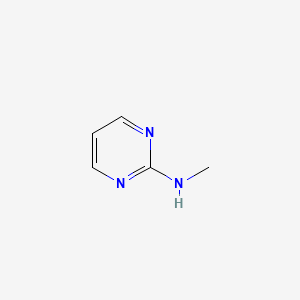
7-Methoxy-4-methyl-quinolin-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Methoxy-4-methyl-quinolin-2-ol is a heterocyclic organic compound . It has a molecular formula of C11H11NO2 and a molecular weight of 189.210 .
Synthesis Analysis
Quinoline, the core structure of 7-Methoxy-4-methyl-quinolin-2-ol, has been synthesized using various protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach . These methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Molecular Structure Analysis
The molecular structure of 7-Methoxy-4-methyl-quinolin-2-ol consists of a benzene ring fused with a pyridine moiety . The structure also includes a methoxy group and a methyl group attached to the quinoline core .Chemical Reactions Analysis
Quinoline and its derivatives, including 7-Methoxy-4-methyl-quinolin-2-ol, have been functionalized for biological and pharmaceutical activities . The synthesis of quinoline derivatives involves various chemical reactions, including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Physical And Chemical Properties Analysis
7-Methoxy-4-methyl-quinolin-2-ol is a solid substance . It has a high degree of solubility in water and organic solvents.Aplicaciones Científicas De Investigación
-
Drug Synthesis
- Quinoline compounds are often used in drug synthesis. They have unique properties that make them useful in various fields such as drug synthesis, material science, and biochemistry.
-
Antimalarial Drug Research
- Quinoline compounds have been studied for their potential as antimalarial drugs .
- The methods of application in this field typically involve synthesizing the quinoline compound and testing its efficacy against malaria in laboratory settings .
- The outcomes of these studies can help identify new potential treatments for malaria .
-
Synthesis of Heterocycles
- Quinoline compounds are used in the synthesis of heterocycles . These are compounds that contain a ring of atoms of at least two different elements.
- The methods of application in this field involve various synthetic approaches to create these heterocycles .
- The outcomes of these processes are new heterocyclic compounds, many of which show unique biological activities .
-
Biological and Pharmaceutical Research
- Quinoline and its derivatives have shown substantial biological activities . They are used in different techniques for the synthesis of 2-methylquinoline .
- The methods of application in this field involve various synthetic techniques .
- The outcomes of these processes are new quinoline derivatives with potential biological and pharmaceutical applications .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
7-methoxy-4-methyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-11(13)12-10-6-8(14-2)3-4-9(7)10/h3-6H,1-2H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLWDNBRJGOMLA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354010 |
Source


|
| Record name | 7-methoxy-4-methyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-4-methyl-quinolin-2-ol | |
CAS RN |
40053-37-0 |
Source


|
| Record name | 7-methoxy-4-methyl-quinolin-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00354010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 4'-chloro[1,1'-biphenyl]-4-carboxylate](/img/structure/B1361821.png)









